Fursultiamine

Description

Compound used for therapy of thiamine deficiency. It has also been suggested for several non-deficiency disorders but has not yet proven useful. This compound is a vitamin B1 derivative.

Compound used for therapy of thiamine deficiency. It has also been suggested for several non-deficiency disorders but has not yet proven useful.

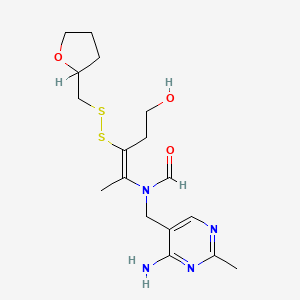

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3S2/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20)/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLXCMOFVBXEKD-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/SSCC2CCCO2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10238-39-8 (hydrochloride), 2105-43-3 (mono-hydrochloride) | |

| Record name | Fursultiamine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804-30-8 | |

| Record name | Fursultiamine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fursultiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fursultiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURSULTIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J61265PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fursultiamine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipophilic derivative of thiamine (Vitamin B1).[1][2] Developed in Japan in the 1960s, its primary advantage over its parent compound is significantly enhanced bioavailability.[2][3] Being lipid-soluble, this compound is more readily absorbed through the gastrointestinal tract via passive diffusion and can more effectively cross the blood-brain barrier.[1][4] Once absorbed, it is converted within the body to free thiamine, which is then phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP). TPP is a crucial cofactor for enzymes involved in carbohydrate metabolism, the Krebs cycle, and the pentose phosphate pathway.[1][5] This enhanced delivery and metabolic activation make this compound a valuable therapeutic agent for treating thiamine deficiencies, such as beriberi and Wernicke-Korsakoff syndrome, and a subject of ongoing research for neurological and neoplastic conditions.[6][7]

Discovery and Development

The journey to this compound began with the study of garlic (Allium sativum). In the 1950s, Japanese researchers discovered a lipid-soluble thiamine derivative in garlic, which they named allithiamine.[8][9] This discovery was significant because it demonstrated superior absorption compared to the water-soluble thiamine salts.

Following the discovery of allithiamine by a team led by Dr. Motonori Fujiwara at Kyoto University, Takeda Pharmaceutical initiated a joint project to isolate and characterize the compound.[10][11] The chemical structure of allithiamine was determined, and this led to the chemical synthesis of various derivatives, including prosultiamine.[10] Prosultiamine was effective but had a strong, unappealing garlic-like odor.[10]

This sensory drawback prompted Takeda Pharmaceutical to develop a less odorous yet equally effective derivative.[10] By analyzing the flavor components of coffee, researchers developed the non-smelling this compound.[10] this compound (TTFD) was subsequently commercialized and has been used therapeutically in several countries, including Japan, Spain, Austria, and Germany.[2]

Physicochemical and Pharmacokinetic Data

Quantitative data for this compound is crucial for its application in research and formulation. The following tables summarize key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | Thiamine tetrahydrofurfuryl disulfide (TTFD) | [1] |

| IUPAC Name | N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-(oxan-2-yl)disulfanyl-but-1-en-1-yl]formamide | N/A |

| Molecular Formula | C₁₇H₂₆N₄O₃S₂ | N/A |

| Molar Mass | 398.54 g/mol | [12] |

| Melting Point | 130-136 °C (with decomposition) | [6] |

| Appearance | White or slightly yellow crystalline powder | [6] |

| Odor | Slight garlic-like odor | [6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Source |

| Methanol | Soluble | [6] | |

| Ethanol | Soluble | [6] | |

| Chloroform | Soluble | [6] | |

| Acetone | Slightly soluble | [6] | |

| Benzene | Insoluble | [6] | |

| Ether | Insoluble | [6] | |

| DMSO | 80 mg/mL (200.73 mM) | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. | [12] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound involves the condensation of a thiamine derivative with a tetrahydrofurfuryl moiety. The following protocol is adapted from a patented manufacturing process which starts from thiothiamine.[13]

Materials and Reagents

-

Thiothiamine (pure)

-

Purified Water

-

Hydrogen Peroxide (H₂O₂) aqueous solution (25-30% by mass)

-

Activated Carbon

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) aqueous solution (25% by mass)

-

Sodium Tetrahydrofurfuryl Thiosulfate

Step-by-Step Procedure

Step 1: Oxidation of Thiothiamine

-

In a 500 mL three-necked flask equipped with a stirrer, add 100g of thiothiamine and 150g of pure water.

-

Stir the mixture to cool it down to 15°C.

-

Slowly add 114.72g of a 25% hydrogen peroxide aqueous solution dropwise over 5 hours. Maintain the reaction temperature between 15°C and 30°C.

-

After the addition is complete, maintain the temperature and continue stirring for 0.5 hours.

-

Add 5g of activated carbon to the reaction mixture for decolorization and stir for 1 hour.

-

Filter the mixture to remove the activated carbon. The resulting filtrate contains sulfuric acid thiamine.

Step 2: Ring Opening (Alkaline Condition)

-

Transfer the filtrate to a 1000 mL three-necked flask with stirring and cooling capabilities.

-

Control the temperature between 20°C and 30°C.

-

Add 80g of a 25% sodium hydroxide aqueous solution dropwise over 2 hours to adjust the pH of the solution to 11-12.[13]

-

After the dropwise addition, continue stirring at the same temperature for 0.5 hours to ensure complete ring opening.

Step 3: Condensation to form this compound

-

To the ring-opened thiamine solution, add 80g of sodium tetrahydrofurfuryl thiosulfate.

-

Maintain the reaction temperature between 20°C and 30°C and continue stirring for 4 hours.[13]

-

The crude this compound will precipitate out of the solution.

-

Filter the mixture to collect the crude product.

Step 4: Purification

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Thiamine - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 804-30-8 [chemicalbook.com]

- 7. Facebook [cancer.gov]

- 8. Allithiamine - Wikipedia [en.wikipedia.org]

- 9. Thiamine tetrahydrofurfuryl disulfide: a little known therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kyoto-u.ac.jp [kyoto-u.ac.jp]

- 11. academic.oup.com [academic.oup.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

Fursultiamine vs. Thiamine: A Technical Guide to Cellular Uptake Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1) is a water-soluble vitamin essential for cellular metabolism. Its absorption is limited by a saturable, carrier-mediated transport system. Fursultiamine, a lipophilic derivative, was developed to overcome these limitations. This technical guide provides an in-depth comparison of the cellular uptake mechanisms of thiamine and this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Understanding these distinct mechanisms is critical for the research and development of novel therapeutic agents targeting thiamine-dependent pathways and for optimizing drug delivery.

Cellular Uptake Mechanism of Thiamine (Vitamin B1)

Thiamine, being a hydrophilic molecule, relies on specific transport systems to cross cellular membranes. Its uptake is a dual-process phenomenon, characterized by a saturable, carrier-mediated system at physiological (low) concentrations and passive diffusion at pharmacological (high) concentrations[1].

Carrier-Mediated Transport

At low micromolar and nanomolar concentrations, thiamine transport is predominantly an active, energy-dependent process[2][3]. This is facilitated by two key high-affinity transporters from the solute carrier family 19:

-

Thiamine Transporter 1 (THTR-1 or SLC19A2): This transporter plays a crucial role in thiamine uptake in a wide variety of tissues[4].

-

Thiamine Transporter 2 (THTR-2 or SLC19A3): THTR-2 is the main absorptive transporter for thiamine in the human intestine and is also critical for renal reabsorption[5].

This carrier-mediated process is Na+-independent but is sensitive to pH, operating optimally at a neutral or alkaline pH, suggesting a thiamine/H+ antiport mechanism[2][3][6][7].

Figure 1: Cellular uptake pathways for thiamine.

Passive Diffusion

At concentrations exceeding the saturation capacity of the transporters, thiamine can cross cell membranes via non-saturable passive diffusion[1]. This process is concentration-dependent and does not require cellular energy.

Cellular Uptake Mechanism of this compound

This compound, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a synthetic, lipophilic prodrug of thiamine. Its chemical structure allows it to circumvent the limitations of the aqueous thiamine transport system.

Lipophilicity-Driven Passive Diffusion

The primary mechanism of this compound uptake is passive diffusion. Its fat-soluble nature allows it to readily dissolve in the lipid bilayer of the cell membrane and diffuse across into the cytoplasm, down its concentration gradient. This transport mechanism is not rate-limited by the expression or availability of carrier proteins, leading to significantly higher and more rapid absorption compared to thiamine. This enhanced bioavailability has been demonstrated in pharmacokinetic studies, where administration of this compound resulted in a greater than 300% increase in the plasma area under the curve (AUC) for thiamine compared to administration of a standard thiamine salt[4].

Intracellular Conversion

Once inside the cell, the disulfide bond in the this compound molecule is cleaved, a reaction facilitated by reducing agents such as glutathione. This intracellular reduction releases active thiamine, which is then available for phosphorylation by thiamine pyrophosphokinase (TPK1) to form the essential coenzyme, thiamine pyrophosphate (TPP).

Figure 2: Cellular uptake and conversion of this compound.

Regulation of Thiamine Transport

The carrier-mediated uptake of thiamine is a regulated process, allowing cells to adapt to varying thiamine availability.

-

Adaptive Regulation by Substrate Level: Maintaining intestinal cells in a thiamine-deficient environment leads to a significant upregulation of thiamine uptake. This is primarily achieved through an increase in the expression of THTR-2 mRNA and protein levels, driven by enhanced activity of the SLC19A3 gene promoter. The transcription factor Stimulating protein-1 (Sp1) has been identified as a key mediator in this adaptive response[5].

-

Intracellular Signaling: Thiamine uptake is also regulated by intracellular signaling pathways. Studies have demonstrated the involvement of a Ca²⁺/Calmodulin-mediated pathway in modulating the activity of the thiamine transport system[3][6][7].

Figure 3: Regulatory pathways of cellular thiamine transport.

Comparative Quantitative Analysis

The distinct uptake mechanisms of thiamine and this compound result in significant differences in their transport kinetics and permeability.

| Parameter | Thiamine | This compound | Reference(s) |

| Primary Uptake Mechanism | Carrier-Mediated (Active) & Passive Diffusion | Passive Diffusion | [1][2] |

| Apparent Kₘ (Caco-2 cells) | 3.18 ± 0.56 µM | Not Applicable | [2][3] |

| Vₘₐₓ (Caco-2 cells) | 13.37 ± 0.94 pmol/mg protein/3 min | Not Applicable | [2][3] |

| Apparent Kₘ (HEK-293 cells) | System 1: 70.0 ± 18.4 nMSystem 2: 2.66 ± 0.18 µM | Not Applicable | [6][7] |

| Apparent Permeability (Pₐₚₚ) | Low to Moderate | High (Predicted)¹ | [1] |

¹Specific in vitro Pₐₚₚ values for this compound are not widely reported. Its high permeability is inferred from its lipophilic structure and significantly greater in vivo bioavailability compared to thiamine salts.

Experimental Methodologies

Protocol for Radiolabeled Thiamine Uptake Assay

This protocol describes a general method for measuring carrier-mediated thiamine uptake in cultured cells (e.g., HEK-293, Caco-2).

-

Cell Culture: Seed cells (e.g., HEK-293) onto 24-well plates and grow to confluence (typically 2-3 days) in standard culture medium.

-

Pre-incubation: On the day of the assay, aspirate the culture medium. Wash monolayers twice with 1 mL of pre-warmed Krebs-Ringer buffer (pH 7.4).

-

Initiation of Uptake: Add the incubation buffer containing radiolabeled [³H]-thiamine at the desired concentration. For kinetic studies, a range of concentrations of unlabeled thiamine mixed with a fixed concentration of [³H]-thiamine is used.

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 3-7 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Stop the reaction by aspirating the incubation buffer and immediately washing the monolayers three times with 1 mL of ice-cold Krebs-Ringer buffer to remove extracellular radioactivity.

-

Cell Lysis: Lyse the cells by adding 0.5 mL of 1 N NaOH or a suitable lysis buffer to each well and incubating for at least 1 hour.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Normalization: In parallel wells, determine the total protein content using a standard assay (e.g., BCA or Bradford). Express thiamine uptake as pmol or fmol of thiamine per mg of protein per unit of time.

Protocol for Caco-2 Permeability Assay

This protocol outlines the measurement of a compound's rate of transport across a Caco-2 cell monolayer, a model of the intestinal epithelium.

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto permeable Transwell™ filter inserts (e.g., 0.4 µm pore size) in a multi-well plate. Culture for 19-21 days to allow the cells to differentiate and form a confluent monolayer with functional tight junctions.

-

Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltohmmeter. Only monolayers with high TEER values (e.g., >250 Ω·cm²) are used, ensuring the integrity of the tight junctions[8].

-

Transport Experiment (Apical to Basolateral):

-

Wash the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

-

Add the test compound (e.g., this compound or thiamine) dissolved in transport buffer to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

-

-

Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method, typically LC-MS/MS.

-

Calculation of Pₐₚₚ: Calculate the apparent permeability coefficient (Pₐₚₚ) in cm/s using the following equation: Pₐₚₚ = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the steady-state flux (rate of appearance in the receiver chamber), A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.

-

Figure 4: A generalized workflow for in vitro cellular transport assays.

Conclusion and Implications for Drug Development

The cellular uptake mechanisms of thiamine and this compound are fundamentally different. Thiamine relies on a saturable, regulated, carrier-mediated system, which can limit its absorption and cellular entry. This compound, by virtue of its lipophilicity, utilizes passive diffusion to efficiently cross cell membranes, bypassing these transporters entirely. This results in superior bioavailability.

For researchers and drug development professionals, these differences have significant implications:

-

Bioavailability Enhancement: Lipophilic prodrugs like this compound represent a highly effective strategy for improving the systemic and cellular delivery of hydrophilic vitamins or drugs that rely on saturable transport systems.

-

Targeting Thiamine Metabolism: For conditions characterized by impaired thiamine transport (e.g., due to genetic defects in SLC19A2 or SLC19A3) or an acute need for high intracellular thiamine levels, lipophilic derivatives are a rational therapeutic choice.

-

Drug-Nutrient Interactions: Compounds that inhibit THTR-1 or THTR-2 can induce thiamine deficiency. Understanding these transporter interactions is crucial for predicting and mitigating potential adverse effects during drug development.

A thorough understanding of these distinct transport pathways is paramount for designing next-generation therapeutics that can effectively modulate thiamine-dependent metabolic processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Transepithelial permeation of tolbutamide across the human intestinal cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional role of specific amino acid residues in human thiamine transporter SLC19A2: mutational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adaptive regulation of human intestinal thiamine uptake by extracellular substrate level: a role for THTR-2 transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of transport and structure-permeability relationship of sulfasalazine and its analogs in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. THTR2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. youtube.com [youtube.com]

Investigating the Neuroprotective Properties of Fursultiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fursultiamine, a synthetic lipophilic derivative of thiamine (Vitamin B1), has garnered interest for its potential neuroprotective effects. Its enhanced bioavailability and ability to cross the blood-brain barrier make it a compelling candidate for mitigating neuronal damage in various neurological conditions.[1] This technical guide provides a comprehensive overview of the existing scientific evidence on the neuroprotective properties of this compound. It details its proposed mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and provides methodologies for relevant experimental protocols. Particular emphasis is placed on its role in combating oxidative stress, preserving mitochondrial function, and inhibiting apoptotic pathways. While research specifically on this compound's neuroprotective signaling cascades is less extensive compared to other thiamine derivatives like benfotiamine, this guide consolidates the current knowledge to facilitate further investigation and drug development efforts in the field of neuroprotection.

Introduction

Thiamine is an essential coenzyme in carbohydrate and energy metabolism, crucial for proper neuronal function.[2] Its deficiency can lead to severe neurological disorders. This compound (thiamine tetrahydrofurfuryl disulfide or TTFD) was developed to overcome the low bioavailability of standard thiamine supplements.[2] Its lipophilic nature allows for more efficient absorption and penetration into the central nervous system.[1] This has led to investigations into its potential therapeutic applications beyond simple vitamin supplementation, including its role in protecting neurons from various insults. This document serves as a technical resource, compiling and presenting the scientific data and methodologies relevant to understanding and further exploring the neuroprotective capacities of this compound.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are believed to stem from its ability to bolster cellular energy metabolism and combat oxidative stress. By efficiently delivering thiamine to the brain, this compound supports the function of thiamine-dependent enzymes critical for ATP production.[1] The primary proposed mechanisms of neuroprotection include:

-

Reduction of Oxidative Stress: this compound has been shown to decrease the accumulation of reactive oxygen species (ROS) in response to cellular stressors. This antioxidant effect is likely linked to the role of thiamine pyrophosphate (TPP), the active form of thiamine, as a cofactor for the enzyme transketolase in the pentose phosphate pathway, which is a major source of the cellular antioxidant NADPH.

-

Preservation of Mitochondrial Function: By mitigating oxidative stress and supporting energy metabolism, this compound helps maintain mitochondrial integrity and function. This includes preserving the mitochondrial membrane potential, which is crucial for ATP synthesis and preventing the release of pro-apoptotic factors.

-

Inhibition of Apoptosis: this compound has been observed to reduce apoptotic cell death. This is achieved, at least in part, by inhibiting the activation of key executioner caspases, such as caspase-3, and preventing DNA fragmentation.

Quantitative Data on Neuroprotective Effects

Quantitative data specifically on the neuroprotective effects of this compound in neuronal models of neurodegenerative diseases are limited in the current literature. However, a key study investigating its protective effects against drug-induced ototoxicity provides valuable insights into its potential.

Table 1: Effect of this compound on Cisplatin- and Kanamycin-Induced Hair Cell Damage in Mouse Cochlear Explants

| Treatment Group | Inner Hair Cell (IHC) Survival (%) | Outer Hair Cell (OHC) Survival (%) |

| Control | 100 | 100 |

| Cisplatin (30 µM) | ~80 | ~40 |

| Cisplatin (30 µM) + this compound (100 µM) | ~95 | ~80 |

| Kanamycin (1.2 mM) | ~70 | ~30 |

| Kanamycin (1.2 mM) + this compound (100 µM) | ~90 | ~70 |

Data are approximated from graphical representations in the source study.

Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis in Drug-Treated Mouse Cochlear Explants

| Marker | Treatment Group | Relative Level/Activity |

| Mitochondrial ROS (MitoSOX Red) | Cisplatin | Increased |

| Cisplatin + this compound | Reduced | |

| Mitochondrial Membrane Potential (JC-1) | Cisplatin | Decreased |

| Cisplatin + this compound | Restored | |

| Cleaved Caspase-3 | Cisplatin | Increased |

| Cisplatin + this compound | Reduced | |

| TUNEL Positive Cells | Kanamycin | Increased |

| Kanamycin + this compound | Reduced |

Qualitative and semi-quantitative data summarized from the source study.

In a 12-week open-label clinical trial involving patients with Alzheimer's disease, oral administration of 100 mg/day of this compound showed a mild beneficial effect on intellectual function, particularly in mildly impaired subjects.[3] However, extensive quantitative data from this study is not publicly available.

Comparative studies with another thiamine derivative, benfotiamine, in a mouse model of Alzheimer's disease (APP/PS1 transgenic mice) have shown that while both compounds can increase free thiamine levels in the brain, only benfotiamine was effective at reducing amyloid plaque numbers and phosphorylated tau levels.[2][4] this compound, at a dose of 100 mg/kg, did not show a significant effect on these pathologies in this particular model.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the neuroprotective properties of this compound.

In Vitro Model of Drug-Induced Ototoxicity

This protocol is adapted from a study on the protective effects of this compound on cochlear hair cells.

-

Cell Culture:

-

Isolate cochlear explants from postnatal day 3-5 mice.

-

Culture the explants in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Treatment:

-

Pre-treat the cochlear explants with this compound (e.g., 10 µM, 100 µM) for 24 hours.

-

Induce ototoxicity by adding cisplatin (e.g., 30 µM) or kanamycin (e.g., 1.2 mM) to the culture medium and incubate for another 48 hours.

-

-

Assessment of Hair Cell Survival:

-

Fix the explants with 4% paraformaldehyde.

-

Stain with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to visualize F-actin in the stereocilia of hair cells.

-

Image the explants using a fluorescence microscope.

-

Quantify the number of surviving inner and outer hair cells per defined length of the basilar membrane.

-

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

-

Cell Preparation and Treatment:

-

Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in a suitable plate for fluorescence microscopy.

-

Treat the cells with this compound followed by a neurotoxic insult (e.g., H2O2, rotenone, or MPP+).

-

-

Staining:

-

Incubate the cells with MitoSOX Red (a fluorescent probe for mitochondrial superoxide) at a final concentration of 5 µM for 10-30 minutes at 37°C, protected from light.

-

Wash the cells gently with warm buffer.

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope with an appropriate filter set for MitoSOX Red (e.g., excitation/emission ~510/580 nm).

-

Quantify the mean fluorescence intensity per cell or per mitochondrion using image analysis software.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Cell Preparation and Treatment:

-

Plate neuronal cells on glass-bottom dishes or plates suitable for fluorescence imaging.

-

Treat cells with this compound and a neurotoxic agent as described previously.

-

-

Staining:

-

Incubate the cells with a potentiometric dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

-

TMRM: Use at a non-quenching concentration (e.g., 20-100 nM) for 30 minutes at 37°C.

-

JC-1: Use at a concentration of 1-5 µg/mL for 15-30 minutes at 37°C.

-

-

-

Imaging and Analysis:

-

Image live cells using a fluorescence microscope.

-

For TMRM, measure the fluorescence intensity. A decrease in intensity indicates depolarization.

-

For JC-1, measure the ratio of red fluorescence (J-aggregates in healthy mitochondria) to green fluorescence (monomers in depolarized mitochondria). A decrease in the red/green ratio signifies a drop in ΔΨm.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Preparation and Treatment:

-

Culture neuronal cells and treat with this compound and a pro-apoptotic stimulus.

-

-

Staining:

-

Harvest the cells (including any floating cells in the medium).

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Signaling Pathways and Visualizations

While the precise signaling cascades of this compound's neuroprotective action are not fully elucidated, based on its observed effects on oxidative stress and apoptosis, a proposed mechanism can be visualized. The following diagrams illustrate the potential pathways and experimental workflows.

Caption: Proposed neuroprotective mechanism of this compound.

Caption: General workflow for in vitro neuroprotection studies.

Discussion and Future Directions

The available evidence suggests that this compound possesses neuroprotective properties, primarily through its antioxidant and anti-apoptotic effects. Its ability to efficiently increase thiamine levels in the brain provides a strong rationale for its potential therapeutic use in neurological disorders associated with impaired energy metabolism and oxidative stress.

However, there are notable gaps in the current understanding of this compound's neuroprotective mechanisms. The majority of detailed mechanistic and quantitative studies have been conducted with benfotiamine, which in some head-to-head comparisons in Alzheimer's disease models, has shown superior efficacy. This underscores the need for more dedicated research on this compound.

Future research should focus on:

-

Elucidating Specific Signaling Pathways: Investigating the direct effects of this compound on key neuroprotective signaling cascades such as the PI3K/Akt and NF-κB pathways in relevant neuronal models.

-

Expanding In Vivo Studies: Conducting more comprehensive studies in animal models of neurodegenerative diseases like Parkinson's and Alzheimer's to determine the efficacy of this compound in improving behavioral outcomes and reducing neuropathology.

-

Direct Comparative Studies: Performing more rigorous head-to-head comparisons with other thiamine derivatives to understand the unique and overlapping mechanisms of action, which could inform the selection of the most appropriate therapeutic candidate for specific conditions.

-

Clinical Trials with Mechanistic Endpoints: Designing future clinical trials to include biomarkers of oxidative stress, mitochondrial function, and inflammation to better understand how this compound exerts its effects in humans.

Conclusion

This compound is a promising thiamine derivative with demonstrated neuroprotective potential, particularly in mitigating oxidative stress and apoptosis. While its clinical application for neurodegenerative diseases requires further validation, the existing data provide a solid foundation for continued investigation. This technical guide serves as a resource to aid researchers in designing and conducting studies that will further unravel the therapeutic potential of this compound in the context of neuronal protection.

References

Fursultiamine: A Deep Dive into its Anti-Inflammatory Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), has emerged as a promising therapeutic agent with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its role in modulating key inflammatory signaling pathways, its impact on cellular metabolism, and its ability to mitigate oxidative stress. This document synthesizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular interactions to serve as a resource for researchers and professionals in drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. This compound, originally developed to improve thiamine bioavailability, has demonstrated potent anti-inflammatory effects that extend beyond its role as a vitamin supplement.[1] Its lipophilic nature allows for enhanced cellular uptake, leading to higher intracellular concentrations of the active form, thiamine pyrophosphate (TPP), a critical cofactor in cellular metabolism.[2] This guide explores the multifaceted anti-inflammatory potential of this compound, dissecting its molecular mechanisms and providing a foundation for future research and therapeutic development.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a combination of mechanisms, primarily centered on the suppression of the NF-κB signaling pathway, modulation of cellular metabolism, and reduction of oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[3] In inflammatory models, such as lipopolysaccharide (LPS)-stimulated retinal pigment epithelium (RPE) cells, this compound significantly suppresses the phosphorylation of NF-κB and its inhibitor, IκBα, in a dose-dependent manner.[3] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1.[3]

Modulation of Cellular Metabolism and Inflammation

Recent research has highlighted the intricate link between cellular metabolism and inflammation. Pro-inflammatory immune cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[3] this compound, by enhancing the activity of the pyruvate dehydrogenase (PDH) complex, a key enzyme in mitochondrial respiration, helps to counteract this shift.[3] This metabolic reprogramming from glycolysis towards oxidative phosphorylation (OXPHOS) is associated with a reduction in the production of pro-inflammatory mediators.[4][5] Studies using allithiamine, a related compound, in dendritic cells have shown that it inhibits glucose-driven citrate accumulation, a key step in lipid synthesis for pro-inflammatory processes.[4]

Attenuation of Oxidative Stress

Oxidative stress is a major contributor to inflammation. This compound has demonstrated significant antioxidant properties.[6] It has been shown to reduce the accumulation of reactive oxygen species (ROS) in various cell types, including cochlear hair cells and microglia.[6][7] This antioxidant effect is, in part, attributed to its role in bolstering the pentose phosphate pathway (PPP), which generates NADPH, a crucial reducing equivalent for antioxidant defense systems.[8] By mitigating oxidative stress, this compound can break the vicious cycle of oxidative damage and inflammation.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: Dose-Dependent Inhibition of Pro-Inflammatory Cytokines by this compound in LPS-Treated ARPE-19 Cells [3]

| This compound Concentration (µM) | IL-6 Inhibition (%) | IL-8 Inhibition (%) | MCP-1 Inhibition (%) |

| 20 | Significant | Significant | Significant |

| 50 | More Significant | More Significant | More Significant |

| 100 | Most Significant | Most Significant | Most Significant |

Table 2: Effect of this compound on NF-κB Phosphorylation in LPS-Treated ARPE-19 Cells [3]

| Treatment | p-NF-κB Levels (relative to control) | p-IκBα Levels (relative to control) |

| Control | 1.0 | 1.0 |

| LPS (10 µg/mL) | Increased | Increased |

| LPS + this compound (20 µM) | Decreased | Decreased |

| LPS + this compound (50 µM) | Further Decreased | Further Decreased |

| LPS + this compound (100 µM) | Significantly Decreased | Significantly Decreased |

Table 3: Effect of Allithiamine on Pro-Inflammatory Cytokine Production in LPS-Stimulated Dendritic Cells [4]

| Allithiamine Concentration (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |

| 1 | Significant | Significant |

| 5 | More Significant | More Significant |

| 10 | Most Significant | Most Significant |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's anti-inflammatory effects.

LPS-Induced Inflammation in ARPE-19 Cells[3]

-

Cell Culture: Human retinal pigment epithelium cells (ARPE-19) are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with serum-free medium for 2 hours before treatment. Cells are pre-treated with varying concentrations of this compound (e.g., 20, 50, 100 µM) for 1 hour. Subsequently, lipopolysaccharide (LPS) from E. coli is added at a final concentration of 10 µg/mL to induce inflammation.

-

Cytokine Analysis (ELISA): After 24 hours of LPS stimulation, the cell culture supernatant is collected. The concentrations of IL-6, IL-8, and MCP-1 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot for NF-κB Pathway Proteins: After 1 hour of LPS stimulation, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, and total IκBα overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of Choroidal Neovascularization (CNV)[3]

-

Animal Model: C57BL/6J mice are used. Anesthesia is induced with a mixture of ketamine and xylazine.

-

Laser Photocoagulation: The pupils are dilated, and four laser spots are delivered to the retina of each eye using an argon laser to induce CNV.

-

This compound Administration: this compound is administered daily via oral gavage at a specified dose (e.g., 20 mg/kg).

-

Evaluation of CNV: Seven days after laser induction, fluorescein angiography is performed to visualize and quantify the area of CNV leakage.

-

Tissue Analysis: Eyes are enucleated, and the choroid-RPE complex is isolated. RNA and protein are extracted to measure the expression of inflammatory markers using qPCR and ELISA, respectively.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)[3]

-

Cell Preparation: ARPE-19 cells are seeded in a Seahorse XFp cell culture miniplate.

-

Treatment: Cells are treated with LPS and/or this compound as described in protocol 4.1.

-

Seahorse XFp Analyzer: The oxygen consumption rate (OCR) is measured using a Seahorse XFp Extracellular Flux Analyzer. A mitochondrial stress test is performed by sequential injections of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

-

Data Analysis: The OCR measurements are used to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Caption: this compound shifts metabolism from glycolysis to OXPHOS.

Caption: Workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound exhibits robust anti-inflammatory properties through a multi-pronged mechanism involving the suppression of the NF-κB signaling pathway, modulation of cellular metabolism, and attenuation of oxidative stress. The preclinical data strongly support its potential as a therapeutic agent for a range of inflammatory conditions. Future research should focus on well-designed clinical trials to translate these promising preclinical findings into tangible therapeutic benefits for patients. Further investigation into the precise molecular targets of this compound within the inflammatory cascade will also be crucial for optimizing its therapeutic application and for the development of novel anti-inflammatory strategies.

References

- 1. Allithiamine Exerts Therapeutic Effects on Sepsis by Modulating Metabolic Flux during Dendritic Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allithiamine Exerts Therapeutic Effects on Sepsis by Modulating Metabolic Flux during Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipopolysaccharide enhances HSV-1 replication and inflammatory factor release in the ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High-Salt Enhances the Inflammatory Response by Retina Pigment Epithelium Cells following Lipopolysaccharide Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Fursultiamine's Anti-Neuroblastoma Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric malignancy originating from the neural crest, remains a clinical challenge, particularly in high-risk, MYCN-amplified cases. Novel therapeutic strategies are therefore urgently needed. Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), has demonstrated anti-cancer properties in various cancer models, including lung, breast, and glioblastoma cell lines.[1][2][3] Its ability to readily cross cellular membranes and potentially modulate cellular metabolism and redox status makes it an intriguing candidate for neuroblastoma therapy.[4] Thiamine itself has been shown to reduce the proliferation of neuroblastoma cells at high doses, suggesting that its more bioavailable derivatives warrant investigation.[5]

These application notes provide a detailed framework for the in vitro experimental design to assess the anti-neuroblastoma efficacy of this compound. The protocols outlined below will guide researchers in evaluating its effects on cell viability, apoptosis induction, and oxidative stress, as well as elucidating the potential underlying signaling pathways.

Key Concepts and Potential Mechanisms of Action

This compound's anti-cancer activity is thought to stem from several mechanisms:

-

Induction of Apoptosis: this compound has been observed to promote apoptotic cell death in cancer cells, characterized by the activation of key executioner enzymes like caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][6][7]

-

Modulation of Oxidative Stress: As a thiamine derivative, this compound may influence cellular metabolism and the production of reactive oxygen species (ROS). Studies have shown that it can regulate ROS levels in cancer cells, which can contribute to its anti-tumor effects.[6][7]

-

Regulation of Cell Survival and Proliferation Pathways: Research suggests that this compound can modulate the expression of pro- and anti-apoptotic proteins, as well as tumor suppressor genes.[8]

Experimental Design and Protocols

Cell Line Selection

The human neuroblastoma cell line SH-SY5Y is a well-characterized and widely used model in neurobiology and cancer research, making it a suitable choice for these initial studies.[9][10] For broader applicability, including a MYCN-amplified cell line such as SK-N-BE2 would be highly valuable, as MYCN amplification is a key driver of aggressive neuroblastoma.[4][11]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay will determine the dose-dependent effect of this compound on the viability of neuroblastoma cells and allow for the calculation of the half-maximal inhibitory concentration (IC50).

Protocol:

-

Cell Seeding: Seed neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in culture medium. Based on studies with thiamine and this compound in other cancer cells, a suggested starting range is 0, 10, 25, 50, 100, 150, 200, and 500 µM.[12][13] Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.

Data Presentation:

| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |

| 0 (Vehicle) | 100 | 100 | 100 |

| 10 | |||

| 25 | |||

| 50 | |||

| 100 | |||

| 150 | |||

| 200 | |||

| 500 | |||

| IC50 (µM) |

Apoptosis Assessment

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., IC50/2, IC50, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[14]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | ||||

| This compound (IC50/2) | ||||

| This compound (IC50) | ||||

| This compound (2x IC50) |

This assay quantifies the activity of the key executioner caspases in apoptosis.

Protocol:

-

Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described for the Annexin V assay.

-

Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., luminescence or fluorescence-based).[1] Follow the manufacturer's instructions, which typically involve adding the assay reagent directly to the wells.

-

Measurement: Measure the luminescence or fluorescence using a plate reader.

Data Presentation:

| Treatment | Relative Caspase-3/7 Activity (Fold Change) |

| Vehicle Control | 1.0 |

| This compound (IC50/2) | |

| This compound (IC50) | |

| This compound (2x IC50) |

Oxidative Stress Measurement

This experiment will assess the impact of this compound on the levels of intracellular reactive oxygen species (ROS).

Protocol:

-

Cell Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound at various concentrations for different time points (e.g., 1, 3, 6, and 24 hours).

-

Staining: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS. After treatment, wash the cells with PBS and incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

Data Presentation:

| Treatment | Relative ROS Levels (Fold Change) at 1h | Relative ROS Levels (Fold Change) at 3h | Relative ROS Levels (Fold Change) at 6h | Relative ROS Levels (Fold Change) at 24h |

| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |

| This compound (Low Conc.) | ||||

| This compound (Mid Conc.) | ||||

| This compound (High Conc.) |

Western Blot Analysis of Apoptosis-Related Proteins

This will help to elucidate the molecular mechanisms underlying this compound-induced apoptosis.

Protocol:

-

Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptosis-related proteins such as cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, and p53 . Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[8]

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

Data Presentation:

| Treatment | Relative Protein Expression (Normalized to Loading Control) |

| Cleaved Caspase-3 | |

| Vehicle Control | |

| This compound (IC50) |

Visualizations

Conclusion

This comprehensive set of protocols provides a robust starting point for investigating the potential of this compound as a therapeutic agent for neuroblastoma. The data generated from these experiments will offer valuable insights into its efficacy and mechanism of action, paving the way for further preclinical development.

References

- 1. High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of thiamine in cancer: possible genetic and cellular signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Intracellular Calcium for the Development and Treatment of Neuroblastoma [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MYCN upregulates the transsulfuration pathway to suppress the ferroptotic vulnerability in MYCN-amplified neuroblastoma [cell-stress.com]

- 10. researchgate.net [researchgate.net]

- 11. ecommons.roseman.edu [ecommons.roseman.edu]

- 12. Thiamine and benfotiamine protect neuroblastoma cells against paraquat and β-amyloid toxicity by a coenzyme-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 11C-Labeled Fursultiamine for Positron Emission Tomography (PET)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), exhibits enhanced bioavailability compared to its water-soluble counterparts.[1][2] This characteristic makes it an attractive compound for therapeutic applications and for tracing thiamine metabolism in vivo. When labeled with the positron-emitting radionuclide Carbon-11 (¹¹C), this compound ([¹¹C]this compound or [¹¹C]TTFD) becomes a valuable molecular imaging agent for Positron Emission Tomography (PET). PET imaging with [¹¹C]this compound allows for the non-invasive, quantitative assessment of its biodistribution, pharmacokinetics, and metabolism in living subjects.[3][4][5][6] These application notes provide a comprehensive overview of the synthesis, quality control, and in vivo imaging protocols for [¹¹C]this compound.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is readily absorbed from the gastrointestinal tract due to its lipid-soluble nature.[1] Following administration, it is converted in the body to active thiamine.[1][2] Thiamine is subsequently phosphorylated to its biologically active form, thiamine pyrophosphate (TPP), which serves as an essential coenzyme in crucial metabolic pathways, including carbohydrate metabolism and the Krebs cycle.[1][7]

The enhanced uptake of this compound, particularly across the blood-brain barrier, makes it a promising agent for investigating neurological conditions associated with thiamine deficiency.[1][2] In the context of oncology, this compound has shown potential antineoplastic activity by inhibiting the proliferation of cancer stem cells (CSCs) and modulating the expression of ATP-binding cassette (ABC) transporters, which are involved in drug resistance.[8]

Below is a diagram illustrating the metabolic pathway of this compound to its active form, Thiamine Pyrophosphate (TPP), and its role as a cofactor in key metabolic cycles.

Caption: Metabolic pathway of this compound to its active form, TPP.

Radiosynthesis of [¹¹C]this compound

The synthesis of [¹¹C]this compound is a multi-step process that involves the production of [¹¹C]methyl iodide ([¹¹C]CH₃I) followed by its incorporation into a precursor molecule to yield [¹¹C]Thiamine, which is then converted to [¹¹C]this compound.[3][4][9]

Experimental Workflow for Radiosynthesis

Caption: Workflow for the radiosynthesis of [¹¹C]this compound.

Quantitative Data from Radiosynthesis

| Parameter | [¹¹C]Thiamine | [¹¹C]this compound | Reference |

| Total Synthesis Time | < 60 min | < 70 min | [3][4][5] |

| Radiochemical Yield (decay-corrected) | 9–16% | 4–10% | [3][4][5] |

| Radioactivity of Final Solution | 400–700 MBq | 100–250 MBq | [3][4][5] |

| Radiochemical Purity | > 99% | > 99% | [3][4][5] |

| Chemical Purity | > 99% | 97–99% | [3][4][5] |

Preclinical PET Imaging Protocol (Rodent Model)

This protocol provides a general framework for conducting PET imaging studies with [¹¹C]this compound in rodents. Specific parameters may need to be optimized based on the scanner and research question.

Animal Preparation and Handling

-

Fasting: Fast animals for 4-6 hours prior to tracer injection to reduce variability in baseline metabolism. Allow free access to water.

-

Anesthesia: Anesthetize the animal using isoflurane (e.g., 3% for induction, 1.5-2% for maintenance) in oxygen.[10]

-

Catheterization: Place a catheter in the tail vein for intravenous injection of the radiotracer.

-

Positioning: Position the animal on the scanner bed. Secure the animal to prevent movement and attach physiological monitoring equipment (e.g., temperature probe, respiration sensor).[10]

Radiotracer Administration and PET/CT Acquisition

-

Dose Preparation: Draw the required dose of [¹¹C]this compound into a syringe. The typical injected dose for a mouse is 3.7-7.4 MBq (100-200 µCi).

-

CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.[10]

-

Tracer Injection: Administer the [¹¹C]this compound via the tail vein catheter as a bolus injection.

-

Dynamic PET Scan: Start the dynamic PET scan immediately upon injection. A typical scanning duration is 60 minutes.[11]

-

Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames (e.g., 6 x 10s, 4 x 60s, 5 x 300s, 6 x 600s).[11]

Post-Imaging Procedures

-

Recovery: Monitor the animal until it has fully recovered from anesthesia.[10]

-

Housing: Return the animal to its cage. Note that the animal will be radioactive and should be housed appropriately according to institutional guidelines.

-

Terminal Studies: For biodistribution studies, animals may be euthanized at a predetermined time point post-injection for tissue harvesting and gamma counting.

First-in-Human PET Imaging Protocol

The following is a summary of a protocol used in a first-in-human study of [¹¹C]this compound.[12]

Subject Preparation

-

Informed Consent: Obtain written informed consent from all subjects.

-

Fasting: Subjects should fast for at least 6 hours prior to the PET scan.

-

Vital Signs: Monitor vital signs before, during, and after the scan.

Radiotracer Administration and PET/CT Acquisition

-

Tracer Injection: Administer [¹¹C]this compound intravenously.

-

Dynamic Whole-Body PET: Acquire dynamic whole-body PET images.[12]

-

Image Acquisition: The scan can be performed over approximately 60 minutes to capture the dynamic uptake and distribution of the tracer.

Data Analysis

-

Regions of Interest (ROIs): Draw ROIs on the PET images for various organs to measure the time-course of [¹¹C]this compound uptake.[12]

-

Quantification: Calculate the percentage of the injected dose (%ID) and Standardized Uptake Values (SUVs) for each organ.

-

Dosimetry: Calculate the effective radiation dose using software such as OLINDA/EXM.[12]

Biodistribution Data (First-in-Human Study)

The biodistribution of [¹¹C]this compound was evaluated in healthy human volunteers. The uptake was observed to plateau in most tissues around 10 minutes post-injection, with a gradual increase in the brain and urinary bladder.[12]

| Organ | % Injected Dose (High to Low) | Reference |

| Liver | High | [12] |

| Kidney | High | [12] |

| Urinary Bladder | High | [12] |

| Heart | High | [12] |

| Spine | High | [12] |

| Brain | High | [12] |

| Spleen | Moderate | [12] |

| Pancreas | Moderate | [12] |

| Stomach | Moderate | [12] |

| Salivary Glands | Moderate | [12] |

| Pituitary | High (%ID per gram) | [12] |

The effective radiation dose of [¹¹C]this compound was calculated to be 5.5 µSv/MBq, which is comparable to other common ¹¹C-labeled PET tracers.[12]

Potential Applications

PET imaging with [¹¹C]this compound has several potential applications in research and drug development:

-

Neuroscience: Investigating thiamine metabolism in the brain in neurodegenerative diseases, such as Alzheimer's disease and Wernicke-Korsakoff syndrome.[2]

-

Oncology: Evaluating tumor uptake of this compound, assessing treatment response, and investigating mechanisms of drug resistance.[8][13]

-

Cardiology: Studying myocardial thiamine metabolism in conditions like heart failure.[6]

-

Pharmacokinetic Studies: Assessing the whole-body distribution and kinetics of this compound and its metabolites to inform drug development.[12]

Conclusion

[¹¹C]this compound is a promising PET radiotracer for the in vivo investigation of thiamine metabolism and the pharmacokinetics of this important vitamin B1 derivative. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to utilize this imaging agent in their studies. Further research is warranted to explore the full potential of [¹¹C]this compound PET in various clinical and research settings.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of (11)C-Labeled Thiamine and this compound for in Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PET Imaging Analysis of Vitamin B1 Kinetics with [11C]Thiamine and its Derivative [11C]Thiamine Tetrahydrofurfuryl Disulfide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Facebook [cancer.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]

- 11. A novel PET tracer 18F-deoxy-thiamine: synthesis, metabolic kinetics, and evaluation on cerebral thiamine metabolism status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PET imaging of 11C-labeled thiamine tetrahydrofurfuryl disulfide, vitamin B1 derivative: First-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

Fursultiamine Administration Protocol for Cell Culture Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fursultiamine, a synthetic disulfide derivative of thiamine (Vitamin B1), offers enhanced lipophilicity and superior bioavailability compared to its natural counterpart.[1][2][3] This characteristic allows for more efficient passage across cellular membranes, making it a valuable tool for in vitro studies investigating thiamine-dependent metabolic pathways, oxidative stress, and cellular proliferation.[4][5] this compound is metabolized intracellularly to thiamine pyrophosphate (TPP), an essential coenzyme for key enzymes in carbohydrate metabolism, such as pyruvate dehydrogenase (PDH) and transketolase.[1][2] This document provides detailed application notes and standardized protocols for the administration of this compound in cell culture studies to ensure reproducibility and accuracy of experimental outcomes.

Data Presentation: this compound Concentration in Cell Culture

The optimal concentration of this compound can vary significantly depending on the cell type, experimental duration, and specific research question. Below is a summary of concentrations used in various published studies. Researchers are encouraged to perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental setup.

| Cell Line | Application | Concentration Range | Reference |

| A549 (Human Lung Carcinoma) | Induction of apoptosis, inhibition of cell proliferation | Not specified, but effective in inducing cell death | [6] |

| ARPE-19 (Human Retinal Pigment Epithelial) | Suppression of inflammation and metabolic reprogramming | 20, 50, 100 µM | [7] |

| Primary Human RPE (hRPE) | Attenuation of hypoxia-induced VEGF secretion | 20, 50, 100 µM | [7] |

| Mouse Cochlear Explants | Protection against drug-induced ototoxicity | Not specified, but effective | [8][9] |

| SKN-BE (Human Neuroblastoma) & Panc-1 (Human Pancreatic Cancer) | Reduction of cell proliferation | 25 mM | [10] |

| MCF7 (Human Breast Cancer) | Inhibition of NRF2 expression | "High dosage" | [11] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol, sterile

-

Phosphate-buffered saline (PBS), sterile

-

Sterile microcentrifuge tubes or vials

Protocol:

-

This compound is sparingly soluble in aqueous buffers.[12] Therefore, a concentrated stock solution should be prepared in an organic solvent. DMSO or ethanol are common choices.[12]

-

To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder and dissolve it in the desired volume of sterile DMSO or ethanol. For example, to make 1 ml of a 10 mM stock solution (this compound MW: 398.54 g/mol ), dissolve 3.9854 mg of this compound in 1 ml of DMSO.

-

Ensure complete dissolution by vortexing. Gentle warming to 37°C can aid in solubilization.[13]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year in a solvent.[13] Avoid storing aqueous dilutions for more than one day.[12]

Administration of this compound to Cell Culture

Materials:

-

Cultured cells in appropriate vessels (e.g., flasks, plates)

-

Complete cell culture medium

-

This compound stock solution

-

Sterile pipette tips

Protocol:

-

Culture cells to the desired confluency (typically 70-80%) before treatment.

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare the final working concentration of this compound by diluting the stock solution directly into pre-warmed complete cell culture medium.

-

Important: To avoid precipitation, it is recommended to first dilute the stock solution in a small volume of medium before adding it to the final culture volume. For example, add the required volume of stock solution to 1 ml of medium, mix well, and then add this to the larger volume of medium in the culture vessel.

-

The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in the experimental design.

-

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

Incubate the cells for the desired period (e.g., 12, 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation).

Visualizations

Signaling Pathways Influenced by this compound

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ecommons.roseman.edu [ecommons.roseman.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biosciences.uga.edu [biosciences.uga.edu]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. This compound | TargetMol [targetmol.com]

Application Notes and Protocols for Studying the Effect of Fursultiamine on Angiogenesis via Tube Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] The tube formation assay is a widely used in vitro method to evaluate the pro- or anti-angiogenic potential of compounds by assessing the ability of endothelial cells to form capillary-like structures.[2] Fursultiamine, a synthetic derivative of thiamine (Vitamin B1), has been shown to possess anti-neoplastic and antiviral effects.[1] Recent studies suggest that this compound may also inhibit angiogenesis, a key process in cancer progression, by preventing Vascular Endothelial Growth Factor (VEGF)-induced endothelial cell growth and tube formation.[3][4]

These application notes provide a detailed protocol for utilizing the tube formation assay to investigate the anti-angiogenic effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Experimental Protocols

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM™-2)

-

Fetal Bovine Serum (FBS)

-

Basement Membrane Matrix (e.g., Matrigel® or ECM Gel)

-

This compound (Thiamine Tetrahydrofurfuryl Disulfide)

-

VEGF (Vascular Endothelial Growth Factor)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Calcein AM (for fluorescence imaging)

-

96-well culture plates

-

Cooled pipette tips

Protocol for Tube Formation Assay

This protocol is adapted from standard endothelial cell tube formation assay procedures.[5]

1. Preparation of Basement Membrane Matrix Plates:

- Thaw the basement membrane matrix overnight at 4°C.

- Using pre-cooled pipette tips, add 50 µL of the chilled basement membrane matrix to each well of a 96-well plate on ice.[6]

- Ensure the entire surface of the well is covered.

- Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

2. Cell Culture and Preparation:

- Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency.

- Wash the cells with PBS and detach them using Trypsin-EDTA.[6]

- Neutralize the trypsin and centrifuge the cells at 300 x g for 3 minutes.

- Resuspend the cell pellet in basal medium (e.g., EGM-2 without growth factors) containing a low percentage of serum (e.g., 1-2% FBS).

- Determine the cell concentration using a hemocytometer or automated cell counter.

3. Treatment and Seeding:

- Prepare a cell suspension of HUVECs at a concentration of 1 x 10⁵ to 1.5 x 10⁵ cells/mL in basal medium.

- Prepare different concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) in the cell suspension.[3][4] A vehicle control (e.g., DMSO) should be included at the same concentration as the highest this compound treatment.

- For pro-angiogenic stimulation, add VEGF (e.g., 10 ng/mL) to the cell suspensions, except for the negative control group.[3]

- Carefully add 100 µL of the cell suspension containing the respective treatments to each well of the solidified basement membrane matrix plate. This will result in 1 x 10⁴ to 1.5 x 10⁴ cells per well.

- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.

4. Visualization and Quantification:

- After incubation, visualize the formation of capillary-like structures using an inverted microscope.

- For quantitative analysis, the cells can be stained. A common method is to use Calcein AM, a fluorescent dye that stains viable cells.

- Carefully remove the medium from the wells.

- Wash the cells gently with PBS.

- Add Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.[5]

- Wash the wells again with PBS.